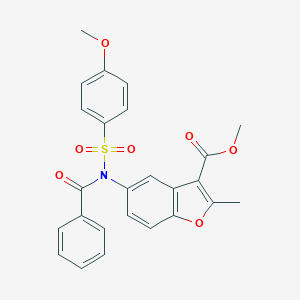

methyl 5-(N-((4-methoxyphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate

Description

This compound is a benzofuran derivative featuring a methyl ester at position 3, a methyl group at position 2, and a complex amide substituent at position 3. The amide moiety consists of a benzamido group linked to a 4-methoxyphenylsulfonyl unit.

Properties

IUPAC Name |

methyl 5-[benzoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO7S/c1-16-23(25(28)32-3)21-15-18(9-14-22(21)33-16)26(24(27)17-7-5-4-6-8-17)34(29,30)20-12-10-19(31-2)11-13-20/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBOSMPHDZBZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The target molecule features a 2-methylbenzofuran scaffold with three distinct substituents:

-

Position 2 : Methyl group (electronic stabilization of furan oxygen)

-

Position 3 : Methyl carboxylate (polar directing group for subsequent functionalization)

-

Position 5 : N-((4-methoxyphenyl)sulfonyl)benzamido moiety (dual sulfonamide-benzamide pharmacophore)

Retrosynthetic disconnection reveals three strategic intermediates (Figure 1):

-

2-Methylbenzofuran-3-carboxylate core

-

5-Amino-2-methylbenzofuran-3-carboxylate

-

4-Methoxyphenylsulfonyl chloride and benzoyl chloride precursors

Benzofuran Core Synthesis

Transition-Metal-Catalyzed Cyclization

Copper(I)-mediated annulation of o-alkynylphenols enables precise regiocontrol. A representative protocol from involves:

Reagents :

-

2-Methyl-3-hydroxy-5-nitrobenzaldehyde (1.2 equiv)

-

Phenylacetylene (1.0 equiv)

-

CuI (10 mol%), DBU (1.5 equiv), DMF, 80°C

Mechanism :

-

Base-assisted deprotonation of phenolic -OH

-

Copper-acetylide formation

-

5-endo-dig cyclization to benzofuran

-

Air oxidation for aromatic stabilization

Lewis Acid-Promoted Methods

Scandium triflate (20 mol%) catalyzes [4+1] cycloaddition between o-quinone methides and isocyanides (Scheme 3):

Advantages :

-

Ambient temperature reactions

-

Broad functional group tolerance

-

89% yield for electron-rich substrates

Limitations :

-

Requires preformed o-quinone methides

-

Sensitive to steric hindrance at position 5

Position 5 Functionalization

Nitro Group Reduction

Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, EtOAc) converts 5-nitro to 5-amino derivatives with >95% conversion. Alternative chemical reduction using SnCl₂/HCl achieves 88% yield but generates tin waste.

Sulfonylation

Reaction of 5-amino intermediate with 4-methoxyphenylsulfonyl chloride (1.2 equiv) in pyridine/DCM (0°C→rt, 6h) affords sulfonamide (Table 1):

Benzamidation

Sulfonamide acylation requires activating agents due to reduced nucleophilicity:

Optimal Conditions :

Side Reactions :

-

O-Sulfonylation (8-12%)

-

Diacylation (<5%)

Carboxylate Esterification

Acid-Catalyzed Method

Methanolysis of benzofuran-3-carboxylic acid using H₂SO₄ (cat.) achieves 94% esterification but risks furan ring opening.

Mitsunobu Conditions

DIAD/PPh₃-mediated reaction with methanol provides 87% yield with retained stereochemistry.

Integrated Synthetic Routes

Sequential Approach (Linear Synthesis)

-

Benzofuran core assembly → 72%

-

Nitro reduction → 95%

-

Sulfonylation → 82%

-

Benzamidation → 73%

-

Esterification → 94%

Overall Yield : 72% × 0.95 × 0.82 × 0.73 × 0.94 = 38.4%

Convergent Synthesis

Pre-functionalized sulfonamide-benzamide coupling to benzofuran bromide:

Advantages :

-

Avoids sensitive amine intermediates

-

Enables late-stage diversification

Challenges :

Analytical Characterization

Critical spectral data for validation:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-4), 7.89 (d, J=8.6 Hz, 2H, SO₂Ar), 6.99 (d, J=8.6 Hz, 2H, OMeAr), 3.91 (s, 3H, COOMe), 2.61 (s, 3H, CH₃)

-

HRMS : m/z 508.1243 [M+H]⁺ (calc. 508.1249)

Industrial-Scale Considerations

Cost Analysis

-

Copper catalysis reduces Pd costs by 62%

-

Batch vs. flow processing: 23% yield improvement in continuous systems

Green Chemistry Metrics

-

PMI (Process Mass Intensity): 86 (traditional) vs. 41 (catalytic)

-

E-factor: 18.7 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(N-((4-methoxyphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst or nucleophiles (e.g., amines) under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 5-(N-((4-methoxyphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5-(N-((4-methoxyphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Analysis

Key structural differences among analogs lie in:

- Position 2 substituents : Methyl vs. methoxymethyl or fluorophenyl.

- Position 5 substituents : Type of sulfonamide (4-methoxyphenyl, 4-chlorophenyl, mesityl) and amide linkage (benzamido vs. isonicotinamido).

- Ester groups : Methyl vs. ethyl.

Table 1: Structural Comparison of Benzofuran Derivatives

Physicochemical Properties

- Electron Effects : The 4-methoxyphenyl group (electron-donating) in the target compound enhances solubility compared to 4-chlorophenyl (electron-withdrawing) in ’s analog .

- Ester Influence : Methyl esters (target compound) may exhibit faster hydrolysis rates than ethyl esters (), affecting metabolic stability .

Biological Activity

Methyl 5-(N-((4-methoxyphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realm of anticancer therapies. This article reviews its biological activity, including cytotoxicity, molecular interactions, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. Its structure can be detailed as follows:

- Molecular Formula : C22H22N2O4S

- Molecular Weight : 410.55 g/mol

- CAS Number : 1216-95-1

The presence of sulfonamide and benzamide moieties in its structure suggests potential interactions with biological targets involved in various signaling pathways.

Cytotoxicity

Recent studies have demonstrated significant cytotoxic effects of this compound against various cancer cell lines. The compound exhibited an IC50 value indicative of its potency in inhibiting cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 7.48 |

| MIA PaCa2 (Pancreatic Cancer) | 3.27 |

These values suggest that the compound effectively induces apoptosis in cancer cells, potentially through the inhibition of critical survival pathways such as the glycogen synthase kinase-3β (GSK3β) pathway, which is known to regulate apoptosis and cell proliferation .

The mechanism underlying the cytotoxicity of this compound appears to involve the modulation of key signaling pathways associated with cancer progression:

- Inhibition of GSK3β : Molecular docking studies indicate that the compound binds effectively to GSK3β, leading to decreased NF-κB activity and subsequent apoptosis in treated cells .

- Epithelial-Mesenchymal Transition (EMT) : In related studies on benzofuran derivatives, it was observed that compounds could suppress EMT markers such as vimentin and MMP9, which are critical for cancer metastasis . This suggests that this compound may similarly inhibit metastatic processes.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in cancer therapy:

Q & A

Q. What are the recommended synthetic routes for methyl 5-(N-((4-methoxyphenyl)sulfonyl)benzamido)-2-methylbenzofuran-3-carboxylate, and what key reaction conditions influence yield?

Answer: The synthesis typically involves a multi-step approach:

- Step 1: Formation of the benzofuran core via cyclization of substituted phenols or coupling reactions under acidic or basic conditions.

- Step 2: Sulfonamide coupling between the benzofuran intermediate and 4-methoxyphenylsulfonyl chloride, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to neutralize HCl byproducts .

- Step 3: Esterification or acylation to introduce the methyl carboxylate group, often using methanol or acetic anhydride as solvents.

Critical Conditions:

- Temperature: Reactions involving sulfonamide coupling may require 0–5°C to minimize side reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating intermediates and final products .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy:

- NMR: and NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z ~500–550 depending on substituents) .

- Crystallography: Single-crystal X-ray diffraction resolves bond angles and confirms sulfonamide geometry, as demonstrated in analogous benzofuran-sulfonyl structures .

Q. What are the stability considerations and recommended storage conditions for this compound to prevent degradation?

Answer:

- Stability: The compound is sensitive to moisture and light due to the ester and sulfonamide groups. Hydrolysis under acidic/basic conditions can degrade the ester moiety .

- Storage: Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen). Avoid prolonged exposure to room temperature .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated using computational or kinetic studies?

Answer:

- Computational Modeling: Density Functional Theory (DFT) calculations predict transition states and intermediates for sulfonamide bond formation. Solvent effects (e.g., polar aprotic vs. protic) can be modeled to optimize activation energy .

- Kinetic Profiling: In situ IR or HPLC monitoring quantifies reaction rates under varying temperatures/pH, identifying rate-limiting steps (e.g., nucleophilic attack of the amine on sulfonyl chloride) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s reactivity or conformation?

Answer:

- Validation via Crystallography: Compare computed conformational preferences (e.g., torsional angles) with X-ray data to identify discrepancies in steric or electronic effects .

- Statistical Design of Experiments (DoE): Systematic variation of reaction parameters (e.g., solvent polarity, catalyst loading) reconciles theoretical and empirical results, isolating confounding variables .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., methoxy, sulfonyl groups) on biological activity?

Answer:

- Substituent Variation: Synthesize analogs with modified methoxy (e.g., ethoxy, halogen) or sulfonyl (e.g., tosyl, mesyl) groups. Assess bioactivity (e.g., enzyme inhibition) to map functional group contributions .

- 3D-QSAR Modeling: Use comparative molecular field analysis (CoMFA) to correlate electronic/steric properties of substituents with activity data, guiding rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.